2-[7-(4-chlorobenzoyl)-8-oxo-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-5-yl]-N-(3-methoxyphenyl)acetamide
Description
Chemical Nomenclature and Structural Identification
The systematic name of this compound, 2-[7-(4-chlorobenzoyl)-8-oxo-2H,5H,8H-dioxolo[4,5-g]quinolin-5-yl]-N-(3-methoxyphenyl)acetamide, adheres to IUPAC conventions for polycyclic systems. Breaking down the nomenclature:
- Quinolin-5-yl : Indicates a quinoline ring system substituted at the 5-position.
- Dioxolo[4,5-g] : Specifies a fused 1,3-dioxole ring attached at the 4,5-positions of the quinoline scaffold, with the "g" denoting the fusion orientation.
- 7-(4-Chlorobenzoyl) : A 4-chlorobenzoyl group at the 7-position of the quinoline core.
- N-(3-Methoxyphenyl)acetamide : An acetamide side chain substituted with a 3-methoxyphenyl group at the nitrogen atom.
The molecular formula is C~27~H~20~ClN~3~O~6~ , with a molecular weight of 518.92 g/mol. Key structural features include:
- A bicyclic quinoline-dioxolo framework.
- Electron-withdrawing substituents (chlorobenzoyl, ketone) that influence reactivity.
- A methoxyphenyl-acetamide side chain contributing to steric and electronic diversity.
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C~27~H~20~ClN~3~O~6~ | |
| Molecular Weight | 518.92 g/mol | |
| SMILES Notation | COC1=CC=CC(=C1)NC(=O)CN2C3=C(C(=O)C4=C2C=CC5=C4OCO5)C(=O)C6=CC=C(C=C6)Cl |
The compound’s structural complexity arises from the fusion of the dioxolo ring (C~10~H~7~NO~2~) with the quinoline system, a motif known for its pharmacological relevance.
Historical Development in Quinoline-Based Compound Research
Quinoline chemistry traces its origins to 1834, when Friedlieb Ferdinand Runge isolated the parent compound from coal tar. Over two centuries, quinoline derivatives have evolved into a cornerstone of medicinal chemistry, exemplified by antimalarial agents like quinine and synthetic antiviral drugs. The integration of dioxolo rings into quinoline systems emerged in the late 20th century as researchers sought to enhance metabolic stability and binding affinity in drug candidates.
The specific compound discussed here builds on synthetic strategies developed for related structures, such as dioxolo[4,5-g]quinolin-6(5H)-one (CAS 6335-90-6), which features a ketone group at the 6-position. The addition of a 4-chlorobenzoyl group at the 7-position and an N-(3-methoxyphenyl)acetamide side chain reflects modern trends in structure-activity relationship (SAR) optimization, where electron-withdrawing substituents and polar side chains are used to modulate pharmacokinetic properties.
Key milestones in its development include:
- 2005 : Initial synthesis of simpler dioxolo-quinoline acetamides, as evidenced by PubChem records dating to 2005.
- 2020s : Advances in coupling reactions enabling the introduction of chlorobenzoyl and methoxyphenyl groups at specific positions.
Significance in Heterocyclic Chemistry and Medicinal Applications
The compound’s hybrid structure merges two pharmacophoric elements:
- Quinoline-Dioxolo Core : The fused rings provide a planar, aromatic system capable of π-π stacking interactions with biological targets, a feature exploited in kinase inhibitors.
- Substituent Diversity : The 4-chlorobenzoyl group enhances electrophilicity, potentially facilitating covalent binding to cysteine residues in enzymes, while the methoxyphenyl-acetamide chain introduces hydrogen-bonding capacity.
In medicinal chemistry, such derivatives are explored for:
- Antiviral Activity : Quinoline derivatives inhibit viral polymerases and proteases, with recent studies highlighting efficacy against Zika and enteroviruses.
- Anticancer Potential : Chlorobenzoyl groups are associated with topoisomerase inhibition, as seen in camptothecin analogs.
- Antibacterial Applications : The dioxolo ring may reduce efflux pump susceptibility, a mechanism observed in Rhodococcus species.
Synthetic methodologies for analogous compounds involve:
- Friedländer Annulation : To construct the quinoline ring from aminobenzaldehyde precursors.
- Schiff Base Formation : For introducing the acetamide side chain.
Comparative analysis with structurally similar compounds, such as 7-(4-chlorobenzoyl)-5-[(2-fluorophenyl)methyl]-2H,5H,8H-dioxolo[4,5-g]quinolin-8-one, reveals that subtle modifications (e.g., fluorine substitution) can drastically alter target selectivity. This underscores the compound’s role as a versatile scaffold in drug discovery.
Properties
IUPAC Name |
2-[7-(4-chlorobenzoyl)-8-oxo-[1,3]dioxolo[4,5-g]quinolin-5-yl]-N-(3-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H19ClN2O6/c1-33-18-4-2-3-17(9-18)28-24(30)13-29-12-20(25(31)15-5-7-16(27)8-6-15)26(32)19-10-22-23(11-21(19)29)35-14-34-22/h2-12H,13-14H2,1H3,(H,28,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRQRNIFKQUFRKY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)CN2C=C(C(=O)C3=CC4=C(C=C32)OCO4)C(=O)C5=CC=C(C=C5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H19ClN2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[7-(4-chlorobenzoyl)-8-oxo-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-5-yl]-N-(3-methoxyphenyl)acetamide typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the quinoline core: This can be achieved through a Pfitzinger reaction, where isatin reacts with an aromatic aldehyde in the presence of a base.
Introduction of the dioxolo ring: This step involves the cyclization of the quinoline derivative with a suitable diol under acidic conditions.
Attachment of the chlorobenzoyl group: This is typically done via Friedel-Crafts acylation using 4-chlorobenzoyl chloride and a Lewis acid catalyst.
Formation of the final acetamide: The final step involves the reaction of the intermediate with 3-methoxyaniline and acetic anhydride under mild conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
2-[7-(4-chlorobenzoyl)-8-oxo-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-5-yl]-N-(3-methoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced quinoline derivatives.
Substitution: The chlorobenzoyl group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Reduced quinoline derivatives.
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: As a probe to study biological processes involving quinoline derivatives.
Medicine: Potential use as a lead compound for the development of new drugs targeting specific biological pathways.
Industry: Use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2-[7-(4-chlorobenzoyl)-8-oxo-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-5-yl]-N-(3-methoxyphenyl)acetamide involves its interaction with specific molecular targets. The compound may act by:
Binding to enzymes: Inhibiting their activity and affecting metabolic pathways.
Interacting with receptors: Modulating signal transduction pathways.
Disrupting cellular processes: Leading to changes in cell function and viability.
Comparison with Similar Compounds
Target Compound vs. 2-[[2-[(4-chlorophenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxy]-N-(3-methylphenyl)acetamide ()
- Core Structure: The target compound features a [1,3]dioxolo[4,5-g]quinolin ring system, whereas the comparator has a dihydroisoquinolin scaffold.
- Substituents: Both compounds share a chlorophenyl group but differ in its placement. The target’s 4-chlorobenzoyl group is directly attached to the quinolin core, while the comparator’s chlorophenylmethyl group is linked to the dihydroisoquinolin ring.
- Acetamide Side Chain : The target compound uses a 3-methoxyphenyl group, favoring hydrogen bonding via the methoxy oxygen, whereas the comparator employs a 3-methylphenyl group, prioritizing hydrophobic interactions.
Target Compound vs. 5-(2-(4-chlorophenyl)-2-oxoethyl)-5-methylbenzo[4,5]imidazo[2,1-a]isoquinolin-6(5H)-one ()
- Core Heterocycles: The benzoimidazo[2,1-a]isoquinolinone core in the comparator lacks the dioxolo ring but includes an imidazole fusion, which may enhance π-stacking interactions.
- Chlorophenyl Motif : Both compounds incorporate a 4-chlorophenyl group, but in the comparator, it is part of a ketone side chain rather than a benzoyl substituent.
Functional Group Analysis
The acetamide side chain in the target compound distinguishes it from simpler derivatives like N-(4-fluorophenyl)-2-chloroacetamide, which serve as intermediates for synthesizing more complex molecules (). The methoxy group in the target compound may reduce metabolic degradation compared to methyl or halogenated analogs.
Bioactivity and Target Profiling
highlights that compounds with structural similarities often cluster in bioactivity profiles due to shared modes of action. For example:
- The dioxoloquinolin core in the target compound may target enzymes or receptors favoring planar, aromatic systems, similar to benzoimidazo[2,1-a]isoquinolinone derivatives ().
- The chlorobenzoyl group could mimic natural substrates in kinase or protease binding pockets, a feature observed in other chlorinated pharmacophores ().
However, subtle differences in substituent placement (e.g., methoxy vs. methyl groups) may lead to divergent selectivity. For instance, the 3-methoxyphenyl group in the target compound could engage serotonin or adrenergic receptors more effectively than non-polar analogs.
Biological Activity
The compound 2-[7-(4-chlorobenzoyl)-8-oxo-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-5-yl]-N-(3-methoxyphenyl)acetamide is a synthetic derivative that has garnered interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to explore the biological activity of this compound, focusing on its antimicrobial properties, cytotoxic effects, and structure-activity relationships (SAR).
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 495.3 g/mol. The structure includes a quinoline moiety linked to a dioxole ring, which is known for its diverse biological activities.
Antimicrobial Properties
Recent studies have evaluated the antimicrobial efficacy of various quinoline derivatives, including the compound . For instance, a study highlighted that certain substituted quinoline compounds exhibited significant fungicidal activity against Sclerotinia sclerotiorum, with some derivatives showing higher efficacy than standard antifungal agents like quinoxyfen. The compound 13p , which shares structural similarities with our target compound, demonstrated an EC50 value of 5.17 mg/L against this pathogen, indicating strong antifungal potential .
Cytotoxicity Studies
Cytotoxicity assays have been conducted to assess the safety profile of quinoline derivatives. In vitro studies using human cell lines revealed that several compounds exhibited low toxicity levels while maintaining antimicrobial effectiveness. For example, compounds similar in structure showed IC50 values in the range of 7.5 μmol/L for inhibiting photosynthetic electron transport in chloroplasts, reflecting potential cytotoxic effects against certain cancer cell lines .
Structure-Activity Relationship (SAR)
The SAR analysis indicates that modifications to the benzene ring and substitutions on the quinoline core significantly influence biological activity. Electron-withdrawing groups such as chlorine enhance inhibitory effects against fungal pathogens . The presence of methoxy and chlorobenzoyl groups appears to optimize both antimicrobial and cytotoxic activities.
Study 1: Antifungal Activity Assessment
A comprehensive study evaluated the antifungal activity of various substituted quinolines against ten fungal strains. The results indicated that compounds with specific substitutions consistently outperformed traditional antifungals. Notably, compounds with a 4-chlorobenzoyl group displayed enhanced activity against Sclerotinia sclerotiorum, supporting the hypothesis that structural modifications can lead to improved efficacy .
Study 2: Cytotoxicity in Cancer Cell Lines
In another investigation, the cytotoxic effects of related quinoline derivatives were tested on THP-1 human monocytic leukemia cells. The results demonstrated that certain compounds exhibited significant cytotoxicity while showing minimal side effects on normal cells. This suggests that derivatives like This compound could be promising candidates for further development as anticancer agents .
Q & A
Q. What are the key considerations for optimizing the multi-step synthesis of this compound?
The synthesis involves:
- Stepwise functionalization : Introduce the 4-chlorobenzoyl and 3-methoxyphenylacetamide groups sequentially to avoid side reactions .
- Reaction conditions : Use anhydrous solvents (e.g., DMF or THF) and catalysts like Pd(PPh₃)₄ for coupling reactions. Temperature control (60–80°C) is critical for yield optimization .
- Purification : Employ column chromatography followed by recrystallization (e.g., using ethanol/water mixtures) to achieve >95% purity. Monitor purity via HPLC with a C18 column and UV detection at 254 nm .
Q. Which spectroscopic and analytical techniques are essential for structural confirmation?
- NMR : ¹H/¹³C NMR to verify substituent positions (e.g., aromatic protons at δ 7.2–8.1 ppm for the quinoline core) .
- Mass spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]+ at m/z 505.12) .
- IR spectroscopy : Identify carbonyl stretches (C=O at ~1680 cm⁻¹) and amide bonds (N–H at ~3300 cm⁻¹) .
Q. What in vitro models are suitable for preliminary biological activity screening?
- Enzyme inhibition assays : Test against kinases (e.g., EGFR or CDK2) using fluorescence-based assays (IC₅₀ values) .
- Receptor binding studies : Radioligand displacement assays for GPCRs (e.g., serotonin or dopamine receptors) .
- Cytotoxicity profiling : Use MTT assays on cancer cell lines (e.g., HeLa or MCF-7) with doxorubicin as a positive control .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be systematically designed?
- Substituent variation : Modify the 4-chlorobenzoyl and 3-methoxyphenyl groups (Table 1).
- Biological testing : Compare IC₅₀ values across analogs using standardized assays (e.g., kinase inhibition) .
Q. Table 1: SAR of Key Substituents
| Substituent Position | Modification | Observed Activity Change | Reference |
|---|---|---|---|
| 4-Chlorobenzoyl | Replacement with 4-F | ↓ Kinase inhibition by 30% | |
| 3-Methoxyphenyl | Demethylation | ↑ Cytotoxicity in MCF-7 cells |
Q. How to resolve contradictions in biological activity data across studies?
- Orthogonal assays : Validate enzyme inhibition via SPR (surface plasmon resonance) if fluorescence assays show variability .
- Purity verification : Re-test compounds with ≥98% purity (HPLC) to exclude excipient effects .
- Off-target profiling : Use chemoproteomics (e.g., thermal shift assays) to identify unintended interactions .
Q. What strategies are effective for identifying the compound’s molecular targets?
- Chemical proteomics : Employ affinity-based pull-down assays with a biotinylated analog .
- Molecular docking : Screen against kinase databases (e.g., PDB) using Glide or AutoDock Vina. Prioritize targets with docking scores ≤−8 kcal/mol .
- CRISPR-Cas9 knockout : Validate target relevance by knocking out suspected genes in cell-based assays .
Q. How to assess stability under physiological conditions?
- pH stability : Incubate in buffers (pH 2–9) and monitor degradation via HPLC over 24 hours. The compound is stable at pH 7.4 but degrades >20% at pH <3 .
- Plasma stability : Incubate with human plasma (37°C) and quantify remaining compound using LC-MS/MS. Half-life >4 hours suggests suitability for in vivo studies .
Q. What computational methods predict metabolic pathways and toxicity?
- Metabolism prediction : Use Schrödinger’s ADMET Predictor or SwissADME to identify likely Phase I/II metabolites (e.g., CYP3A4-mediated oxidation) .
- Toxicity screening : Run ProTox-II for hepatotoxicity alerts (e.g., mitochondrial toxicity risk due to quinoline core) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
